Varoglutamstat

Description

Properties

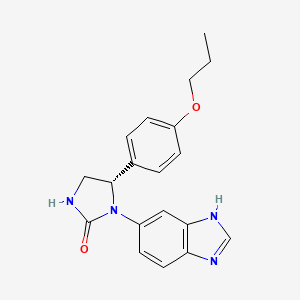

IUPAC Name |

(5S)-1-(3H-benzimidazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-2-9-25-15-6-3-13(4-7-15)18-11-20-19(24)23(18)14-5-8-16-17(10-14)22-12-21-16/h3-8,10,12,18H,2,9,11H2,1H3,(H,20,24)(H,21,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIKZWOEFZENIX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)[C@H]2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276021-65-8 | |

| Record name | PQ-912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276021658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S)-1-(1H-1,3-benzodiazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAROGLUTAMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3DSH8LL4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Glutaminyl Cyclase in Pyroglutamate-Amyloid-β Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of amyloid-beta (Aβ) peptides in the brain is a central pathological hallmark of Alzheimer's disease (AD). Among the various Aβ species, N-terminally truncated and pyroglutamated forms, particularly pGlu-Aβ (AβpE3), have garnered significant attention due to their increased hydrophobicity, resistance to degradation, and propensity to act as seeding cores for Aβ aggregation.[1] The formation of this pathogenic pGlu-Aβ species is catalyzed by the enzyme Glutaminyl Cyclase (QC). Consequently, QC has emerged as a critical therapeutic target for Alzheimer's disease, with the inhibition of its activity presenting a promising strategy to halt the amyloid cascade at a crucial initiation point. This technical guide provides an in-depth overview of the role of QC in pGlu-Aβ formation, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the underlying molecular pathways and experimental workflows.

The Biochemical Role of Glutaminyl Cyclase (QC) in pGlu-Aβ Formation

Glutaminyl cyclase (QC), a zinc-dependent metalloenzyme, catalyzes the intramolecular cyclization of N-terminal glutamine or glutamate residues of peptides and proteins into pyroglutamate (pGlu).[2][3] In the context of Alzheimer's disease, QC is responsible for the post-translational modification of Aβ peptides.[4]

The process begins with the generation of Aβ peptides from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases.[5] A proportion of the resulting Aβ peptides, which have glutamate at the N-terminus (e.g., Aβ(3-40/42)), serve as substrates for QC.[6] QC then catalyzes the conversion of this N-terminal glutamate to a pyroglutamate residue, forming pGlu-Aβ.[4][7] This modification renders the Aβ peptide more resistant to proteolytic degradation, enhances its hydrophobicity, and accelerates its aggregation into neurotoxic oligomers and plaques.[7][8]

QC is found to be co-localized with Aβ in secretory vesicles and is secreted in a regulated, activity-dependent manner, suggesting that the formation of pGlu-Aβ can occur within these vesicles before secretion.[6] Studies have shown that QC expression and activity are significantly elevated in the brains of individuals with Alzheimer's disease compared to age-matched controls, and this increase correlates with the load of insoluble pGlu-Aβ and cognitive decline.[9][10][11]

Quantitative Data on QC Activity and Inhibition

The following tables summarize key quantitative data related to glutaminyl cyclase activity, its kinetic parameters, and the potency of its inhibitors.

Table 1: Kinetic Parameters of Human Glutaminyl Cyclase (hQC)

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

| Gln-AMC | 0.25 | 1.5 | 6.0 | [5] |

| Glu-AMC | 1.8 | 0.08 | 0.044 | [3] |

Gln-AMC: L-Glutamine-7-amido-4-methylcoumarin; Glu-AMC: L-Glutamate-7-amido-4-methylcoumarin

Table 2: Inhibitory Potency of Selected Glutaminyl Cyclase Inhibitors (QCIs)

| Inhibitor | IC50 (nM) | Ki (nM) | Target | Reference |

| PBD-150 | 29.2 | 60 | Human QC | [12][13] |

| PQ912 (Varoglutamstat) | - | 25 | Human QC | [11][14] |

| Compound 11 | 2.8 | - | Human QC | [12] |

| Compound 12 | 1.3 | - | Human QC | [12] |

| Compound 13 | 1.6 | - | Human QC | [12] |

| Compound 212 | - | - | Human QC | [15] |

| Compound 214 | 0.1 | - | Human QC | [14] |

| PQ529 | 38 (human QC), 4 (human isoQC) | - | Human QC and isoQC | [16] |

Table 3: Reduction of pGlu-Aβ Levels by QC Inhibition in Preclinical Models

| Model System | Treatment | Dose | Reduction in pGlu-Aβ | Reference |

| HEK293 cells expressing APPsw/l and hQC | PBD-150 | 0.1 µM | Significant reduction in Aβ3(pE)-42 | [1] |

| HEK293 cells expressing APPsw/l and hQC | PBD-150 | 1 µM | Significant reduction in Aβ3(pE)-42 | [1] |

| Tg2576 mice | PBD-150 | 2.4 mg/g of food (6 months) | 23% decrease in Aβ3(pE)-42 | [8] |

| Tg2576 mice | PBD-150 | 7.2 mg/g of food (6 months) | 65% decrease in Aβ3(pE)-42 | [8] |

| hAPPSLxhQC mice | This compound (PQ912) | 0.8 g/kg in chow (4 months) | Reduction in soluble and insoluble pGlu-Aβ | [8] |

| APP/PS1 mice | Compound 212 | Not specified | Significant reduction in brain levels of pEAβ | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of QC and pGlu-Aβ.

Fluorometric Glutaminyl Cyclase (QC) Activity Assay

This assay is used to measure the enzymatic activity of QC and to determine the inhibitory potency of test compounds.

Principle: The assay utilizes a two-step enzymatic reaction. First, QC converts a non-fluorescent substrate, L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), into pyroglutamate-AMC (pGlu-AMC). In the second step, a developer enzyme, pyroglutamyl aminopeptidase (pGAP), cleaves the pGlu residue from pGlu-AMC, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The fluorescence intensity, measured at Ex/Em = 490/520 nm, is directly proportional to the QC activity.[1][7][10]

Materials:

-

Glutaminyl Cyclase (purified enzyme or biological sample)

-

QC substrate: L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC)

-

QC developer enzyme: Pyroglutamyl aminopeptidase (pGAP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test compounds (for inhibition studies)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of Gln-AMC substrate in assay buffer (e.g., 5 µM).[7]

-

Prepare a solution of QC enzyme in assay buffer. The optimal concentration should be determined empirically.

-

For inhibitor screening, prepare serial dilutions of the test compounds in assay buffer.

-

-

QC Reaction:

-

To the wells of a 96-well plate, add the test compound dilutions or vehicle control.

-

Add the QC enzyme solution to each well.

-

Initiate the reaction by adding the Gln-AMC substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[13]

-

-

Development Step:

-

Add the pGAP developer enzyme solution to each well.

-

Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the cleavage of pGlu-AMC.[13]

-

-

Measurement:

-

Data Analysis:

-

For inhibitor studies, calculate the percentage of QC inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

pGlu-Aβ Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used for the quantitative determination of pGlu-Aβ levels in biological samples such as brain homogenates, cerebrospinal fluid (CSF), or cell culture media.

Principle: A capture antibody specific for the C-terminus of Aβ (e.g., Aβx-42) is coated onto the wells of a microplate. The sample containing pGlu-Aβ is added, and the pGlu-Aβ binds to the capture antibody. A detection antibody, which is specific for the N-terminal pyroglutamate modification of Aβ and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. This antibody binds to the captured pGlu-Aβ. After washing away unbound antibody, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The intensity of the signal is proportional to the concentration of pGlu-Aβ in the sample.[1][17]

Materials:

-

ELISA plate pre-coated with a capture antibody (e.g., anti-Aβx-42)

-

Detection antibody specific for pGlu-Aβ (e.g., mouse anti-pE-Abeta, clone J8) conjugated to HRP[18]

-

pGlu-Aβ standard of known concentration

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Sample diluent

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate solution (for colorimetric detection)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Sample and Standard Preparation:

-

Prepare serial dilutions of the pGlu-Aβ standard in sample diluent to generate a standard curve.

-

Prepare biological samples. Brain tissue may require homogenization and extraction (e.g., with formic acid) to solubilize Aβ plaques.[17]

-

-

Assay Procedure:

-

Wash the pre-coated plate with wash buffer.

-

Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells again with wash buffer.

-

Add the standards and samples to the appropriate wells and incubate for 2 hours at room temperature or overnight at 4°C.[1]

-

Wash the wells to remove unbound material.

-

Add the HRP-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the wells thoroughly.

-

Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

-

Measurement and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the pGlu-Aβ standards.

-

Determine the concentration of pGlu-Aβ in the samples by interpolating their absorbance values from the standard curve.

-

Immunohistochemistry (IHC) for pGlu-Aβ and QC in Brain Tissue

This technique is used to visualize the localization and distribution of pGlu-Aβ deposits and QC-expressing cells within brain tissue sections.

Principle: Brain tissue sections are incubated with primary antibodies specific for pGlu-Aβ or QC. These primary antibodies are then detected using secondary antibodies conjugated to a reporter molecule (e.g., a fluorescent dye or an enzyme like HRP). This allows for the microscopic visualization of the target antigens within the tissue architecture.

Materials:

-

Paraffin-embedded or frozen brain tissue sections (30-50 µm thick)[19][20]

-

Primary antibodies:

-

Secondary antibodies (e.g., fluorescently labeled donkey anti-mouse/rabbit IgG or biotinylated secondary antibodies)

-

Blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton-X100)[18]

-

Antigen retrieval solution (e.g., 0.01 M Citrate buffer, pH 6.0, for paraffin sections)[21]

-

Mounting medium

-

Fluorescence or light microscope

Procedure:

-

Tissue Preparation:

-

Immunostaining:

-

Block endogenous peroxidase activity (if using HRP-based detection) with 1% H2O2 in methanol.[18]

-

Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.[18]

-

Incubate the sections with the primary antibody (anti-pGlu-Aβ or anti-QC) diluted in blocking solution overnight at 4°C.[18]

-

Wash the sections extensively with PBS.

-

Incubate the sections with the appropriate secondary antibody for 1-2 hours at room temperature.

-

Wash the sections again with PBS.

-

-

Visualization:

-

For fluorescent detection, mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

For chromogenic detection (e.g., with DAB), incubate with the substrate solution until the desired color intensity is reached, then dehydrate and mount.[21]

-

-

Imaging:

-

Visualize the stained sections using a fluorescence or bright-field microscope and capture images for analysis.

-

Mandatory Visualizations

Signaling Pathway of pGlu-Aβ Formation

Caption: The enzymatic pathway of pyroglutamate-amyloid-β (pGlu-Aβ) formation.

Experimental Workflow for Evaluating QC Inhibitors

Caption: A typical experimental workflow for the discovery and evaluation of QC inhibitors.

Logical Relationship of QC in Alzheimer's Disease Pathology

Caption: The central role of Glutaminyl Cyclase in the pathological cascade of Alzheimer's Disease.

References

- 1. researchgate.net [researchgate.net]

- 2. A glutaminyl cyclase-catalyzed α-synuclein modification identified in human synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eurogentec.com [eurogentec.com]

- 8. This compound: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alzheimer's Association International Conference [alz.confex.com]

- 10. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. frontiersin.org [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. vcm.edpsciences.org [vcm.edpsciences.org]

- 17. Postmortem Neocortical 3H-PiB Binding and Levels of Unmodified and Pyroglutamate Aβ in Down Syndrome and Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunohistochemical Evidence from APP-Transgenic Mice for Glutaminyl Cyclase as Drug Target to Diminish pE-Abeta Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]

Preclinical Evidence for Varoglutamstat in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varoglutamstat (formerly PQ912) is a first-in-class, orally administered small molecule inhibitor of the enzyme Glutaminyl Cyclase (QC) and its isoenzyme (iso-QC).[1][2] This dual mechanism of action positions this compound as a promising therapeutic candidate for Alzheimer's disease (AD) by targeting both the formation of neurotoxic pyroglutamated amyloid-beta (pGlu-Aβ) peptides and a key pathway in neuroinflammation.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the role of this compound in mitigating neuroinflammation, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic potential stems from its ability to inhibit two critical enzymes:

-

Glutaminyl Cyclase (QC): This enzyme catalyzes the cyclization of N-terminal glutamate residues of amyloid-beta peptides, leading to the formation of highly neurotoxic pGlu-Aβ.[1] pGlu-Aβ is a seed for amyloid plaque formation and is associated with synaptic dysfunction and neuronal death.

-

iso-Glutaminyl Cyclase (iso-QC): This isoenzyme is responsible for the pyroglutamation of the chemokine CCL2 (monocyte chemoattractant protein-1).[1] The resulting pGlu-CCL2 is a potent pro-inflammatory mediator that attracts and activates microglia and astrocytes, key cellular players in neuroinflammation.[1][3]

By inhibiting both QC and iso-QC, this compound aims to simultaneously reduce the amyloid burden and dampen the chronic neuroinflammatory state characteristic of AD.[1]

Data Presentation: Quantitative Preclinical Findings

Preclinical studies in various transgenic mouse models of Alzheimer's disease have demonstrated the efficacy of this compound in reducing key pathological markers. The following tables summarize the key quantitative findings.

| Animal Model | Treatment Duration | Dosage | Key Findings | Reference |

| Tg2576 | 10 months (from 6 to 16 months of age) | Dose-dependent | - Strong, dose-dependent reduction in pGlu-Aβ- Decrease in Aβx-42 and Aβx-40- Diminished formation of cortical plaques- Reduced plaque-associated immunoreactive astrocytes and microglia | [1] |

| hAPPsl x hQC | 4 months | ~140 mg/kg/day (0.8 g/kg in chow) | - Reduced soluble and insoluble pGlu-Aβ | [1][4] |

| hAPPsl x hQC | 16 weeks | ~140 mg/kg/day (0.8 g/kg in chow) | - Moderate (16-41%) but statistically insignificant reduction of Aβ42 and pGlu-Aβ42 (in a combination therapy study) | [5][6] |

| Animal Model | Behavioral Test | Treatment Duration | Dosage | Key Findings | Reference |

| Tg2576 | Conditioned Fear Learning | 10 months | Not specified | - Improvement in conditioned fear learning that requires context memory | [1] |

| hAPPsl x hQC | Morris Water Maze | 3 weeks | ~200 mg/kg/day | - Improvement in spatial learning | [1][4] |

| hAPPsl x hQC | Morris Water Maze | 4 months | ~200 mg/kg/day | - Significant improvement in spatial learning and memory | [1][4] |

Signaling Pathways

The signaling cascade initiated by the formation of pGlu-Aβ and pGlu-CCL2 is central to the neuroinflammatory hypothesis of Alzheimer's disease. This compound intervenes at the initial step of this cascade.

References

- 1. This compound: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simcere Pharmaceutical Group Limited [simcere.com]

- 3. CCL2 Inhibition of Pro-Resolving Mediators Potentiates Neuroinflammation in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combination of the Glutaminyl Cyclase Inhibitor PQ912 (this compound) and the Murine Monoclonal Antibody PBD-C06 (m6) Shows Additive Effects on Brain Aβ Pathology in Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Varoglutamstat's Impact on the CCL2 Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Varoglutamstat (formerly PQ912) is a first-in-class, orally administered small molecule inhibitor of the enzyme glutaminyl cyclase (QC) and its isoenzyme, iso-QC (QPCTL).[1][2][3] This dual-action mechanism positions it uniquely to address two key pathological hallmarks of neurodegenerative and inflammatory diseases: the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) and the maturation of the pro-inflammatory chemokine CCL2 into its more potent, pyroglutamated form (pGlu-CCL2).[1][2][3] Clinical trial data from the VIVIAD and VIVA-MIND studies, while not meeting primary endpoints for cognition in Alzheimer's disease, have demonstrated a consistent and statistically significant reduction in the inflammatory biomarker pGlu-CCL2.[4][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action on the CCL2 pathway, supported by available clinical data, experimental methodologies, and visual pathway diagrams.

Introduction: The Role of CCL2 and its Pyroglutamated Form in Inflammation

Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a critical chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.[7] The post-translational modification of CCL2, through the cyclization of its N-terminal glutamine to form pyroglutamate (pGlu), is catalyzed by iso-QC.[2][8] This modification enhances the chemokine's stability and potency, leading to a more robust and sustained inflammatory response.[8] Elevated levels of pGlu-CCL2 are associated with the presence and severity of neuroinflammation.[2]

This compound's inhibitory action on iso-QC directly interferes with this modification, thereby reducing the levels of the highly pro-inflammatory pGlu-CCL2.[2][4] This mechanism represents a novel therapeutic strategy to modulate neuroinflammation and other inflammatory conditions.

Mechanism of Action: Inhibition of Iso-QC and Reduction of pGlu-CCL2

This compound's primary effect on the CCL2 pathway is the inhibition of iso-glutaminyl cyclase (iso-QC).[2] This enzyme is responsible for the conversion of the N-terminal glutamine of CCL2 into a pyroglutamate residue.[2] By blocking iso-QC, this compound prevents the formation of pGlu-CCL2, a more stable and potent form of the chemokine.[2][8] This leads to a reduction in CCL2-mediated neuroinflammation.[5][8]

The signaling pathway is initiated by the transcription and translation of the CCL2 gene, producing the CCL2 protein with an N-terminal glutamine. Iso-QC then catalyzes the cyclization of this glutamine to pyroglutamate. The resulting pGlu-CCL2 binds to its receptor, CCR2, on immune cells, triggering downstream signaling cascades that lead to chemotaxis and inflammation. This compound intervenes by inhibiting iso-QC, thereby reducing the amount of pGlu-CCL2 available to activate CCR2.

Quantitative Data from Clinical Trials

Data from the Phase 2 VIVA-MIND and VIVIAD clinical trials have consistently shown a significant reduction in the pro-inflammatory cytokine pGlu-CCL2 in patients treated with this compound.[1][4] While comprehensive datasets with full statistical analyses are pending final publication, the available information indicates a clear pharmacodynamic effect on the CCL2 pathway.

| Trial | Biomarker | Key Finding | Significance | Source |

| VIVIAD | pGlu-CCL2 | Median reduction in pGlu-CCL2 levels at week 48 compared to baseline. | Demonstrates target engagement and downstream effect of iso-QC inhibition. | [6] |

| VIVIAD (Diabetic Subgroup) | Plasma pGlu-CCL2 | Statistically significant reduction in plasma concentration. | Strong anti-inflammatory effect observed. | [4] |

| VIVA-MIND | pGlu-CCL2 | Significant reduction of the pro-inflammatory cytokine. | Confirms findings from the VIVIAD trial. | [1][4] |

Experimental Protocols

The efficacy and pharmacodynamic effects of this compound on the CCL2 pathway were assessed in two major Phase 2 clinical trials: VIVIAD and VIVA-MIND.

Clinical Trial Design

Both VIVIAD and VIVA-MIND were randomized, double-blind, placebo-controlled studies designed to evaluate the safety, tolerability, and efficacy of this compound in participants with early Alzheimer's disease.[2][4]

-

VIVIAD (NCT04498650): A Phase 2b study conducted in Europe.[2]

-

VIVA-MIND (NCT03919162): A seamless Phase 2a/b study conducted in the United States.[2]

Participants were randomized to receive either this compound or a placebo.[2] The VIVA-MIND study, for instance, evaluated doses up to 600mg twice daily.[5]

Biomarker Analysis

A key exploratory objective of these trials was the measurement of various biomarkers in plasma and cerebrospinal fluid (CSF) to assess the biological effects of this compound.[4] This included the quantification of both total CCL2 and pGlu-CCL2.[4]

-

Sample Collection: Blood (for plasma) and cerebrospinal fluid samples were collected from study participants at baseline and at specified time points throughout the trials.

-

Measurement of pGlu-CCL2: While the specific commercial kits or detailed laboratory protocols used in the VIVIAD and VIVA-MIND trials are not publicly disclosed, the measurement of pGlu-CCL2 and total CCL2 in biological matrices is typically performed using specialized enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS/MS).[7][8]

-

ELISA: This method would likely involve a sandwich ELISA format with one antibody capturing total CCL2 and a detection antibody specific for the pyroglutamated N-terminus of CCL2.[8]

-

LC-MS/MS: This technique offers high specificity and sensitivity for the direct detection and quantification of the pGlu-CCL2 peptide after sample extraction and chromatographic separation.

-

Discussion and Future Directions

The consistent reduction of pGlu-CCL2 in clinical trials provides strong evidence of this compound's target engagement and its potential as a modulator of inflammation. While the VIVA-MIND and VIVIAD studies did not meet their primary cognitive endpoints in Alzheimer's disease, the significant impact on this key inflammatory biomarker suggests that this compound's mechanism of action could be beneficial in other conditions where CCL2-mediated inflammation plays a crucial role.[5][6]

Future research should focus on:

-

Full publication of clinical trial data: The release of complete datasets from the VIVA-MIND and VIVIAD trials will allow for a more thorough quantitative analysis of the dose-dependent and time-course effects of this compound on pGlu-CCL2 and other inflammatory markers.

-

Exploration in other indications: The potent anti-inflammatory effect, as evidenced by the reduction in pGlu-CCL2, warrants the investigation of this compound in other inflammatory and fibrotic diseases.

-

Detailed methodological reporting: Publication of the specific bioanalytical methods used for pGlu-CCL2 quantification will be crucial for the reproducibility and comparison of findings across different studies.

Conclusion

This compound effectively inhibits iso-QC, leading to a significant reduction in the formation of the pro-inflammatory chemokine pGlu-CCL2. This has been demonstrated in Phase 2 clinical trials. Although the therapeutic implications for Alzheimer's disease are not yet clear, the consistent and robust effect on a key inflammatory pathway highlights the potential of this compound as a therapeutic agent for inflammatory disorders. The data gathered to date provides a strong rationale for its further investigation in conditions where the CCL2 pathway is a key driver of pathology.

References

- 1. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 2. Alzheimer's Association International Conference [alz.confex.com]

- 3. vivoryon.com [vivoryon.com]

- 4. Rationale and study design of a randomized, placebo-controlled, double-blind phase 2b trial to evaluate efficacy, safety, and tolerability of an oral glutaminyl cyclase inhibitor this compound (PQ912) in study participants with MCI and mild AD—VIVIAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vivoryon Therapeutics announces topline Phase II VIVA-MIND study results in early AD | Alzheimer Europe [alzheimer-europe.org]

- 6. vivoryon.com [vivoryon.com]

- 7. Isoglutaminyl cyclase contributes to CCL2-driven neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The isoenzyme of glutaminyl cyclase is an important regulator of monocyte infiltration under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Mechanism of Action of Varoglutamstat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varoglutamstat (formerly PQ912) is a first-in-class, orally bioavailable small molecule inhibitor of the enzyme glutaminyl cyclase (QC) and its isoenzyme, glutaminyl-peptide cyclotransferase-like protein (QPCTL).[1][2] Developed for the treatment of Alzheimer's disease (AD), its unique dual mechanism of action targets two key pathological cascades: the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) and the maturation of the pro-inflammatory chemokine CCL2.[1][3] This guide provides an in-depth technical overview of this compound's core mechanism, supported by available quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways and experimental workflows.

While clinical trials in early Alzheimer's disease did not meet their primary cognitive endpoints, the robust target engagement and downstream biomarker modulation observed with this compound underscore the scientific validity of its dual mechanism.[4] Furthermore, unexpected findings on kidney function in these trials have opened new avenues for its therapeutic potential.[5] This document serves as a comprehensive resource for understanding the foundational science of this compound.

Core Mechanism of Action: Dual Inhibition of QPCT and QPCTL

This compound exerts its therapeutic effects by competitively inhibiting two related zinc-dependent enzymes:

-

Glutaminyl Cyclase (QC or QPCT): This enzyme is responsible for the post-translational modification of N-terminally truncated amyloid-beta (Aβ) peptides into a highly neurotoxic species, pyroglutamate-Aβ (pGlu-Aβ).[2] pGlu-Aβ is a key initiator of Aβ aggregation and plaque formation in the brains of Alzheimer's patients.[3]

-

Glutaminyl-peptide Cyclotransferase-like protein (QPCTL): This isoenzyme catalyzes the N-terminal pyroglutamation of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1][3] This modification is crucial for the stability and pro-inflammatory activity of CCL2, a key mediator of neuroinflammation.[6]

By inhibiting both QPCT and QPCTL, this compound aims to simultaneously reduce the production of toxic pGlu-Aβ species and dampen the neuroinflammatory response mediated by pGlu-CCL2.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro and Preclinical In Vivo Data

| Parameter | Value | Species/Model | Source |

| QPCT (QC) Inhibition | |||

| Ki | 20 - 65 nM | Mouse, Rat, Human | [1] |

| Ki (hQC) | 25 nM | Human | [3] |

| pGlu-Aβ Reduction | |||

| Soluble & Insoluble pGlu-Aβ | Significant reduction | hAPPSLxhQC transgenic mice | [1] |

| Aβ Reduction (in combination with pGlu-Aβ antibody) | 45 - 65% | hAPPSLxhQC transgenic mice | [7][8] |

Table 2: Clinical Biomarker Data (SAPHIR and VIVIAD Studies)

| Biomarker | Change from Baseline | Study | Dose | Duration | Source |

| Target Occupancy | |||||

| QPCT (QC) Inhibition (CSF) | ~90% (predicted) | Phase 1 | 600 mg BID | - | [9] |

| QPCT (QC) Inhibition | >90% (predicted) | SAPHIR (Phase 2a) | 800 mg BID | 12 weeks | [3] |

| Neuroinflammation Markers | |||||

| YKL-40 (CSF) | ~5% decrease | SAPHIR (Phase 2a) | 800 mg BID | 12 weeks | [2][3][10] |

| pGlu-CCL2 | Significant reduction | VIVIAD (Phase 2b) | 600 mg BID | 48 weeks | [11][12][13] |

| Synaptic Dysfunction Marker | |||||

| Neurogranin (CSF) | ~4% decrease | SAPHIR (Phase 2a) | 800 mg BID | 12 weeks | [2][3][10] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These are based on standard published protocols and information from this compound-related publications.

Glutaminyl Cyclase (QC) Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of QC and the inhibitory potential of compounds like this compound.

Methodology:

-

Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 20 mM Tris/HCl, pH 8.0). This compound is serially diluted to a range of concentrations.

-

Enzyme-Inhibitor Incubation: Recombinant human QC enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate for a defined period at 37°C.[5]

-

Enzymatic Reaction: The reaction is initiated by adding a fluorogenic QC substrate (e.g., Gln-AMC or a custom peptide).[14] The plate is incubated at 37°C.

-

Signal Development: A second enzyme, pyroglutamyl aminopeptidase, is added. This enzyme specifically cleaves the pyroglutamate residue from the cyclized substrate, releasing the fluorophore (e.g., AMC).[14]

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[5]

-

Data Analysis: The fluorescence signal is proportional to the QC activity. The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Measurement of pGlu-Aβ and Total Aβ Levels (ELISA)

A sandwich enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying specific Aβ species in biological samples like brain homogenates or cerebrospinal fluid (CSF).

Methodology:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the N-terminus of pGlu-Aβ or a central domain of Aβ for total Aβ measurement.[15][16]

-

Blocking: Non-specific binding sites in the wells are blocked using a solution such as bovine serum albumin (BSA).[17]

-

Sample and Standard Incubation: Brain homogenates (separated into soluble and insoluble fractions) or CSF samples, along with a standard curve of known Aβ concentrations, are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody that recognizes a different epitope on the Aβ peptide is added.

-

Enzyme and Substrate Reaction: An enzyme-conjugate (e.g., streptavidin-horseradish peroxidase) is added, followed by a chromogenic substrate (e.g., TMB). The enzyme catalyzes a color change proportional to the amount of bound Aβ.

-

Measurement and Analysis: The reaction is stopped, and the absorbance is read on a plate reader. The concentration of Aβ in the samples is determined by interpolating from the standard curve.[15]

Measurement of pGlu-CCL2 Levels

While specific ELISA kits for pGlu-CCL2 are less common, a similar ELISA principle can be applied using a capture antibody that recognizes CCL2 and a detection antibody specific to the N-terminal pyroglutamate modification. Alternatively, mass spectrometry-based methods can provide precise quantification. A significant reduction in pE-CCL2 was reported in the VIVIAD study, confirming target engagement of QPCTL in humans.[11][12][13]

Signaling Pathways and Logical Relationships

The Role of CCL2 in Neuroinflammation

The pyroglutamation of CCL2 is critical for its function. pGlu-CCL2 is more stable and potent in activating its receptor, CCR2, which is expressed on microglia and infiltrating monocytes. This signaling cascade is a central driver of neuroinflammation in AD.

Conclusion

This compound represents a novel therapeutic strategy targeting the initiation of both amyloid plaque formation and neuroinflammation through its unique dual inhibition of QPCT and QPCTL. The preclinical and clinical data, though not leading to cognitive improvement in Alzheimer's disease trials, have demonstrated clear target engagement and modulation of downstream biomarkers associated with its proposed mechanism of action. The quantitative data and experimental methodologies presented in this guide provide a technical foundation for researchers and drug developers interested in the role of pyroglutamation in neurodegenerative and inflammatory diseases. The unexpected findings related to improved kidney function highlight the potential for this mechanism in other therapeutic areas, warranting further investigation.

References

- 1. eurogentec.com [eurogentec.com]

- 2. Rationale and study design of a randomized, placebo-controlled, double-blind phase 2b trial to evaluate efficacy, safety, and tolerability of an oral glutaminyl cyclase inhibitor this compound (PQ912) in study participants with MCI and mild AD—VIVIAD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurologylive.com [neurologylive.com]

- 5. Vivoryon Therapeutics N.V. Reveals Phase 2 Data Supporting this compound’s Potential for Kidney Function Improvement [synapse.patsnap.com]

- 6. vivoryon.com [vivoryon.com]

- 7. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 8. takarabio.com [takarabio.com]

- 9. ibl-america.com [ibl-america.com]

- 10. vivoryon.com [vivoryon.com]

- 11. This compound: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vivoryon.com [vivoryon.com]

- 13. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 14. researchgate.net [researchgate.net]

- 15. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human Amyloid beta (Aggregated) ELISA Kit (KHB3491) - Invitrogen [thermofisher.com]

- 17. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

Varoglutamstat: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Varoglutamstat (formerly PQ912) is a pioneering, orally administered small molecule inhibitor of the enzyme glutaminyl cyclase (QC) and its isoenzyme (iso-QC).[1][2] Developed by Vivoryon Therapeutics, its unique dual mechanism of action was initially aimed at combating the progression of Alzheimer's disease by targeting the formation of neurotoxic pyroglutamate amyloid-β (pGlu-Aβ) and the pro-inflammatory cytokine pGlu-CCL2.[1][3] While clinical trials in Alzheimer's disease did not meet their primary cognitive endpoints, they revealed a significant and unexpected positive effect on kidney function, shifting the therapeutic focus of this compound's development.[4][5][6] This guide provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of this compound, supported by data from preclinical and clinical studies.

Mechanism of Action

This compound exerts its effect by competitively inhibiting glutaminyl cyclase (QC), a pivotal enzyme in the post-translational modification of specific proteins.[7][8] This inhibition has a dual impact:

-

Inhibition of pGlu-Aβ Formation: In the context of Alzheimer's disease, QC catalyzes the cyclization of N-terminal glutamate of amyloid-β peptides, leading to the formation of highly neurotoxic pGlu-Aβ.[9] These modified peptides are prone to aggregation and act as seeds for amyloid plaque formation.[3] By blocking QC, this compound reduces the generation of pGlu-Aβ.[7]

-

Modulation of Neuroinflammation: The isoenzyme of QC, iso-QC (QPCTL), is responsible for the modification of the chemokine CCL2 (monocyte chemoattractant protein-1).[1][3] The resulting pGlu-CCL2 is a more potent and stable pro-inflammatory mediator.[1][6] this compound's inhibition of iso-QC curtails the formation of pGlu-CCL2, thereby potentially reducing neuroinflammation.[3]

A diagram illustrating the dual mechanism of action of this compound is presented below.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical models and human clinical trials, including Phase 1 studies in healthy volunteers and subsequent studies in patients with Alzheimer's disease.

Absorption and Distribution

This compound is orally bioavailable. A Phase 1 study in healthy subjects revealed dose-proportional pharmacokinetics at doses up to 200 mg.[8] However, at higher doses, up to 1800 mg, a supraproportional increase in exposure was observed.[8][10] Notably, elderly subjects exhibited approximately 1.5- to 2.1-fold higher exposure to the drug.[8] An important finding for its initial central nervous system indication was that this compound crosses the blood-brain barrier, with cerebrospinal fluid (CSF) exposure measured at approximately 20% of the unbound drug concentration in plasma.[8]

Metabolism and Excretion

Detailed information on the metabolic pathways and excretion routes of this compound is not extensively published in the reviewed literature.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic findings for this compound.

| Parameter | Value / Observation | Species | Study Phase | Reference |

| Dose Proportionality | Up to 200 mg | Human | Phase 1 | [8] |

| Exposure at High Doses | Supraproportional (up to 1800 mg) | Human | Phase 1 | [8][10] |

| Age Effect | 1.5- to 2.1-fold higher exposure in elderly | Human | Phase 1 | [8] |

| CSF Exposure | ~20% of unbound plasma concentration | Human | Phase 1 | [8] |

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed through its target engagement and downstream biomarker modulation in both preclinical and clinical settings.

Target Engagement

This compound is a potent inhibitor of glutaminyl cyclase, with in vitro studies demonstrating Ki values ranging from 20 to 65 nM for human, rat, and mouse QC.[1][11] Clinical studies have confirmed robust target engagement in humans. A Phase 2a study (SAPHIR) utilizing an 800 mg twice-daily dose achieved an average target occupancy of over 90%.[1][12] This dose-related inhibition of QC activity was observed in both serum and CSF.[8]

The workflow for assessing target occupancy in clinical trials is depicted below.

Biomarker Modulation

In preclinical studies using a transgenic mouse model of Alzheimer's disease (hAPPSLxhQC), chronic oral administration of this compound at approximately 200 mg/kg/day resulted in a significant reduction of pGlu-Aβ levels and a corresponding improvement in spatial learning.[11] This dose was associated with a QC target occupancy of about 60% in the brain and CSF.[11]

Clinical trials in Alzheimer's disease patients, while not meeting their primary cognitive endpoints, did show effects on certain biomarkers. The SAPHIR study reported a significant reduction in theta power in EEG analysis and a reduction in the synaptic biomarker neurogranin.[10][13] More recently, analysis of data from the VIVIAD and VIVA-MIND studies revealed a statistically significant improvement in the estimated glomerular filtration rate (eGFR), a key indicator of kidney function.[6][14] In the VIVIAD study, a reduction in the plasma concentration of the inflammatory and fibrotic mediator pE-CCL2 was also observed.[6]

The following table summarizes key pharmacodynamic findings.

| Effect | Observation | Model/Study | Reference |

| QC Inhibition (Ki) | 20 - 65 nM | In vitro (human, rat, mouse) | [1][11] |

| Target Occupancy | > 90% with 800 mg BID | Human (Phase 2a) | [1][12] |

| pGlu-Aβ Reduction | Significant reduction | Transgenic Mice | [11] |

| Cognitive Improvement | Improved spatial learning | Transgenic Mice | [11] |

| EEG Theta Power | Significant reduction | Human (Phase 2a) | [12][13] |

| Neurogranin Levels | Reduction | Human (Phase 2a) | [10] |

| eGFR | Statistically significant improvement | Human (Phase 2b) | [6][14] |

| pE-CCL2 Plasma Levels | Reduction | Human (Phase 2b) | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro QC Inhibition Assay

The inhibitory potency (Ki) of this compound on glutaminyl cyclase was determined using a standard enzymatic assay. While specific protocols for this compound are proprietary, a general methodology involves:

-

Enzyme Source: Recombinant human, rat, or mouse QC.

-

Substrate: A synthetic peptide with an N-terminal glutamine, such as H-Gln-βNA.

-

Assay Principle: The QC-catalyzed cyclization of the substrate is monitored, often through a change in fluorescence or absorbance.

-

Inhibitor Testing: The assay is performed in the presence of varying concentrations of this compound to determine the concentration that produces 50% inhibition (IC50).

-

Ki Calculation: The IC50 values are then converted to Ki values using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme-substrate binding affinity (Km).

Animal Studies for Efficacy

The in vivo efficacy of this compound was evaluated in the hAPPSLxhQC double-transgenic mouse model, which overexpresses human amyloid precursor protein with the Swedish and London mutations, as well as human QC.

-

Dosing: this compound was administered orally, mixed with chow, at a dose of approximately 200 mg/kg/day.[11]

-

Treatment Duration: Chronic treatment was administered for several months.[1]

-

Behavioral Testing: Spatial learning and memory were assessed using the Morris water maze test.[1][11]

-

Biochemical Analysis: At the end of the treatment period, brain tissue and CSF were collected to measure levels of pGlu-Aβ and to determine this compound concentrations for target occupancy calculations.[1][11]

Clinical Trial Methodologies (Phase 2)

The VIVIAD (NCT04498650) and VIVA-MIND (NCT03919162) trials were Phase 2b and Phase 2a/b studies, respectively, designed to evaluate the efficacy and safety of this compound in patients with early Alzheimer's disease.[15][16]

-

Study Design: Both were multicenter, randomized, double-blind, placebo-controlled trials.[4][16]

-

Patient Population: Individuals with mild cognitive impairment (MCI) or mild dementia due to Alzheimer's disease.[4][15]

-

Dosing Regimens: Various oral doses of this compound administered twice daily were evaluated, including 300 mg and 600 mg.[10] The SAPHIR study tested an 800 mg twice-daily dose.[13]

-

Outcome Measures:

The logical relationship between preclinical findings and clinical development is outlined in the diagram below.

Conclusion and Future Directions

This compound is a well-characterized small molecule inhibitor of glutaminyl cyclase with a clear dual mechanism of action, favorable pharmacokinetic properties for oral dosing, and demonstrated target engagement in humans. While it did not achieve its primary endpoints in Alzheimer's disease trials, the consistent and significant improvement in kidney function observed in these studies has opened a promising new therapeutic avenue.[6] The existing body of pharmacokinetic and pharmacodynamic data provides a strong foundation for the continued clinical development of this compound for inflammatory and fibrotic diseases, particularly diabetic kidney disease. Future research will likely focus on elucidating the precise mechanism behind its renal benefits and optimizing dosing for this new indication.

References

- 1. This compound: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vivoryon.com [vivoryon.com]

- 4. vivoryon.com [vivoryon.com]

- 5. neurologylive.com [neurologylive.com]

- 6. vivoryon.com [vivoryon.com]

- 7. researchgate.net [researchgate.net]

- 8. A phase 1 study to evaluate the safety and pharmacokinetics of PQ912, a glutaminyl cyclase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 10. Rationale and study design of a randomized, placebo-controlled, double-blind phase 2b trial to evaluate efficacy, safety, and tolerability of an oral glutaminyl cyclase inhibitor this compound (PQ912) in study participants with MCI and mild AD—VIVIAD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutaminyl Cyclase Inhibitor PQ912 Improves Cognition in Mouse Models of Alzheimer's Disease-Studies on Relation to Effective Target Occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety, tolerability and efficacy of the glutaminyl cyclase inhibitor PQ912 in Alzheimer's disease: results of a randomized, double-blind, placebo-controlled phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vivoryon Therapeutics N.V. Reveals Phase 2 Data Supporting this compound’s Potential for Kidney Function Improvement [synapse.patsnap.com]

- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Varoglutamstat: A Technical Guide to Its Therapeutic Potential Beyond Alzheimer's Disease

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Varoglutamstat (formerly PQ912) is a first-in-class, orally administered small molecule inhibitor of the enzymes glutaminyl cyclase (QC, also known as QPCT) and its isoenzyme (isoQC, also known as QPCTL). While initially developed for Alzheimer's disease (AD) to prevent the formation of neurotoxic pyroglutamate-amyloid-β (pGlu-Aβ), emerging clinical and preclinical data reveal a broader therapeutic potential. This document provides an in-depth technical overview of the scientific rationale, quantitative data, and experimental methodologies supporting the exploration of this compound and glutaminyl cyclase inhibition in disease areas beyond AD, including Diabetic Kidney Disease (DKD) , Parkinson's Disease (PD) , Huntington's Disease (HD) , and Oncology .

Core Mechanism of Action

This compound exerts its effects by inhibiting glutaminyl cyclases. These zinc-dependent enzymes catalyze the post-translational cyclization of N-terminal glutamine or glutamate residues into a pyroglutamate (pGlu) ring on various proteins and peptides.[1][2] This modification can profoundly alter the target protein's stability, aggregation propensity, and biological activity.

The dual inhibition of both QC and isoQC is critical to this compound's broad potential:

-

QC (QPCT): Primarily secreted or localized within the brain, QC is responsible for the pyroglutamation of amyloid-β in AD.[3] It is also implicated in the modification of pathogenic proteins in other neurodegenerative diseases, such as α-synuclein in Parkinson's and huntingtin in Huntington's.[4][5]

-

isoQC (QPCTL): This Golgi-resident enzyme is a key regulator of inflammatory and immune responses.[6] It catalyzes the maturation of critical chemokines, most notably Chemokine Ligand 2 (CCL2), a potent monocyte chemoattractant involved in chronic inflammation and fibrosis.[7] Furthermore, isoQC modifies the N-terminus of CD47, a crucial "don't eat me" signal used by cancer cells to evade phagocytosis by macrophages.[8][9]

The following diagram illustrates the dual-inhibition mechanism of this compound.

Application in Inflammatory & Fibrotic Diseases: Diabetic Kidney Disease

The most compelling evidence for this compound's application beyond AD comes from unexpected findings in two Phase 2 studies, VIVIAD (EU) and VIVA-MIND (U.S.). These trials revealed a statistically significant and clinically meaningful improvement in kidney function.[10][11] This effect is primarily attributed to the inhibition of isoQC, which blocks the maturation of the pro-inflammatory and pro-fibrotic chemokine CCL2.[7][12]

Quantitative Data: Clinical Trials

The following tables summarize the key findings on estimated Glomerular Filtration Rate (eGFR), a primary measure of kidney function, from the VIVIAD and VIVA-MIND studies.

Table 1: this compound Effect on eGFR (Overall Population)

| Study | Treatment Group | Placebo Group | Treatment Difference vs. Placebo (mL/min/1.73m²) | p-value | Reference(s) |

|---|---|---|---|---|---|

| VIVIAD | 600mg BID | N/A | +3.4 / year | <0.001 | [13][14] |

| VIVA-MIND | 600mg BID | N/A | >+4.0 (weighted average) | <0.001 (p=0.004*) |[10][15] |

Note: p-value reported differently across press releases.

Table 2: this compound Effect on eGFR (Diabetes Subgroup)

| Study | Treatment Group | Placebo Group | Treatment Difference vs. Placebo (mL/min/1.73m²) | p-value | Reference(s) |

|---|

| VIVIAD | 600mg BID | N/A | +8.2 / year | 0.02 |[13][14] |

Signaling Pathway

The proposed mechanism in kidney disease involves the reduction of inflammation and fibrosis driven by the CCL2/CCR2 axis. By inhibiting isoQC, this compound prevents the pyroglutamation of CCL2, which is required for its full biological activity and stability. This reduces the recruitment of inflammatory monocytes to the kidney, thereby mitigating tissue damage and fibrosis.

Experimental Protocol: Planned Phase 2b Study in Diabetic Kidney Disease

Based on public announcements, the planned dedicated trial will follow a protocol similar to the one outlined below.[13][16]

-

Study Design: Phase 2b, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Approximately 120 subjects with advanced Diabetic Kidney Disease (Stage 3b/4) and significant albuminuria/proteinuria.

-

Intervention: this compound (e.g., 600mg twice daily) or matching placebo, administered orally on top of standard of care medications.

-

Primary Endpoints:

-

Change in estimated Glomerular Filtration Rate (eGFR) slope from baseline over the treatment period.

-

-

Secondary & Exploratory Endpoints:

-

Measures of albuminuria (e.g., Urine Albumin-to-Creatinine Ratio, UACR).

-

Biomarkers of inflammation and fibrosis (e.g., plasma pGlu-CCL2).

-

Standard safety and tolerability assessments.

-

-

Duration: Treatment duration sufficient to observe a change in eGFR slope (e.g., 48-96 weeks).

Application in Parkinson's Disease

The pathology of Parkinson's Disease (PD) is characterized by the aggregation of α-synuclein protein into Lewy bodies.[4] Research indicates that, analogous to Aβ in Alzheimer's, a truncated and pyroglutamated form of α-synuclein may act as a seeding species for toxic oligomer formation.[17][18] QC catalyzes the conversion of a proteolytically cleaved fragment, Gln79-α-synuclein, into the highly neurotoxic pGlu79-α-synuclein.[4]

Quantitative Data: Preclinical

Kinetic analysis demonstrates that QC efficiently catalyzes the pyroglutamation of the N-terminal Gln79 of truncated α-synuclein.

Table 3: Enzymatic Kinetics of QC with α-Synuclein Fragment

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|

| α-synuclein79-90 | 0.40 ± 0.05 | 4.3 ± 0.2 | 10,750 |[4] |

Pathogenic Pathway

In PD, full-length α-synuclein can be cleaved by proteases like Matrix Metalloproteinases (MMPs), exposing an N-terminal glutamine at position 79. QC then cyclizes this residue, creating pGlu79-α-synuclein. This modified species shows a high propensity to form soluble, neurotoxic oligomers that contribute to the degeneration of dopaminergic neurons.[4][18]

Key Experimental Protocols

The following protocols are adapted from Hartlage-Rübsamen et al., 2018.[4]

Protocol 3.3.1: QC Enzymatic Activity Assay

-

Objective: To measure the kinetics of QC-catalyzed pyroglutamate formation from a Gln-substrate.

-

Method: A continuous coupled spectrophotometric test is used.

-

Reagents: 50 mM Tris/HCl buffer (pH 8.0), glutamate dehydrogenase (auxiliary enzyme), Gln79-α-synuclein substrate peptide, recombinant human QC.

-

Procedure: a. Combine reagents in a 96-well plate. b. Initiate the reaction by adding the QC enzyme. c. Monitor the conversion of NADH to NAD+ spectrophotometrically at 340 nm. The rate of this reaction is proportional to the rate of ammonia release from glutamine cyclization. d. Calculate kinetic parameters (Km, kcat) by non-linear regression analysis of substrate concentration curves.

Protocol 3.3.2: α-Synuclein Aggregation (Thioflavin T Assay)

-

Objective: To monitor the formation of amyloid-like fibrils from α-synuclein species.

-

Reagents: Recombinant full-length or pGlu79-α-synuclein, Thioflavin T (ThT) dye, phosphate-buffered saline (PBS).

-

Procedure: a. Incubate α-synuclein solutions (e.g., 50 µM) at 37°C with continuous shaking in a 96-well plate. b. At specified time points, add ThT to the wells. c. Measure fluorescence intensity (λex = 440 nm, λem = 490 nm) using a plate reader. d. An increase in fluorescence indicates the formation of β-sheet-rich fibrillar aggregates.

Application in Huntington's Disease

Huntington's Disease (HD) is caused by a polyglutamine expansion in the huntingtin (HTT) protein, leading to its aggregation and neurotoxicity. A large-scale siRNA screen identified QPCT (the gene encoding QC) as a potent modifier of mutant HTT (mHTT) toxicity and aggregation.[5][19] Inhibition of QC reduces mHTT aggregation and rescues disease-related phenotypes in cellular and animal models.[20]

Quantitative Data: Preclinical

Inhibition of QPCT, either by siRNA or small-molecule inhibitors, significantly reduces the formation of mHTT aggregates and associated cell death.

Table 4: Effect of QPCT Inhibition on Mutant Huntingtin (mHTT) Phenotypes in HEK293 Cells

| Treatment | Reduction in Cells with mHTT Aggregates (%) | Reduction in Apoptotic Nuclei (%) | Reference |

|---|---|---|---|

| QPCT siRNA | ~50% | ~40% | [5] |

| SEN177 (50 µM) | ~45% | ~35% |[20] |

Note: Values are approximate, based on graphical data from the source publication.

Experimental Workflow

The identification of QC as a target in HD followed a systematic discovery pipeline, from a broad, unbiased screen to pharmacological validation in multiple models.

Key Experimental Protocols

The following protocols are adapted from Jimenez-Sanchez et al., 2015.[5][20]

Protocol 4.3.1: siRNA Screening for mHTT Toxicity Modifiers

-

Objective: To identify genes that, when silenced, reduce mHTT-induced cell death.

-

Cell Line: Human HEK293 cells stably expressing an EGFP-tagged mutant HTT fragment (e.g., EGFP-HTT(Q74)).

-

Library: A 'druggable genome' siRNA library targeting genes with known or potential therapeutic relevance.

-

Procedure: a. Plate cells in 384-well format. b. Transfect cells with individual siRNAs from the library using a robotic liquid handler. c. After 48-72 hours, fix the cells and stain nuclei with a fluorescent dye (e.g., Hoechst). d. Use automated high-content microscopy to image both EGFP (for mHTT aggregates) and Hoechst (for nuclear morphology). e. Quantify the percentage of cells with apoptotic nuclei (condensed, fragmented) and the percentage of cells with visible mHTT aggregates. f. Identify siRNAs (hits) that significantly reduce apoptosis and/or aggregation compared to control siRNA.

Application in Oncology

The isoenzyme isoQC (QPCTL) plays a critical role in cancer immune evasion.[6] Many cancer cells overexpress the CD47 protein on their surface, which binds to the SIRPα receptor on macrophages.[8] This interaction transmits a potent "don't eat me" signal, preventing the cancer cells from being phagocytosed and destroyed. The high-affinity binding of CD47 to SIRPα is dependent on the N-terminal pyroglutamation of CD47, a modification catalyzed by isoQC.[9]

Quantitative Data: Preclinical

A novel isoQC inhibitor, DBPR22998, demonstrates superior in vitro inhibitory activity compared to this compound (PQ912) and shows in vivo anti-tumor efficacy.

Table 5: Comparative Activity of isoQC Inhibitors

| Compound | Target | Activity Metric | Notes | Reference(s) |

|---|---|---|---|---|

| DBPR22998 | isoQC (QPCTL) | Stronger in vitro inhibition vs. PQ912 | Induces tumor regression in vivo in combination with other agents. | [21] |

| This compound | QC / isoQC | Ki value of 25 nM for human QC. | N/A |[1] |

Signaling Pathway in Immune Evasion

By inhibiting isoQC, this compound or other specific inhibitors can prevent the proper maturation of CD47. This disrupts the CD47-SIRPα binding, effectively unmasking the cancer cells and allowing macrophages to recognize and engulf them, a process that can be enhanced by combination with tumor-targeting antibodies.

Key Experimental Protocols

Protocol 5.3.1: In Vitro Phagocytosis Assay

-

Objective: To assess the ability of isoQC inhibitors to enhance macrophage-mediated phagocytosis of cancer cells.

-

Cell Lines: A cancer cell line expressing CD47 (e.g., a lymphoma line) and a macrophage cell line (e.g., J774A.1).

-

Reagents: isoQC inhibitor (e.g., this compound), fluorescent dye for labeling cancer cells (e.g., CFSE), tumor-targeting antibody (e.g., Rituximab, optional), cell culture medium.

-

Procedure: a. Label cancer cells with CFSE dye. b. Pre-treat cancer cells with the isoQC inhibitor or vehicle control for 24-48 hours to allow for disruption of CD47 maturation. c. Co-culture the labeled cancer cells with macrophages at a defined ratio (e.g., 4:1) in the presence of the inhibitor and/or a tumor-targeting antibody. d. Incubate for 2-4 hours to allow phagocytosis to occur. e. Vigorously wash to remove non-engulfed cancer cells. f. Analyze the macrophages by flow cytometry. The percentage of macrophages that are fluorescent (CFSE-positive) represents the phagocytosis rate. g. An increase in the percentage of fluorescent macrophages in the inhibitor-treated group indicates enhanced phagocytosis.

Conclusion

While this compound's development in Alzheimer's disease has not met primary endpoints, the underlying mechanism of glutaminyl cyclase inhibition holds significant, mechanistically distinct promise across a range of pathologies. The robust clinical data supporting its potential in diabetic kidney disease marks a clear path forward. Furthermore, compelling preclinical evidence in Parkinson's disease, Huntington's disease, and oncology validates QC and isoQC as high-value therapeutic targets. This guide summarizes the foundational data and methodologies that warrant further investigation and development of this compound and next-generation glutaminyl cyclase inhibitors for these non-AD indications.

References

- 1. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutaminyl Cyclase Enzyme and Inhibitors | International Journal of Innovative Research and Reviews [injirr.com]

- 3. db.bio-m.org [db.bio-m.org]

- 4. A glutaminyl cyclase-catalyzed α-synuclein modification identified in human synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. siRNA screen identifies QPCT as a druggable target for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QPCTL regulates macrophage and monocyte abundance and inflammatory signatures in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vivoryon.com [vivoryon.com]

- 8. scenicbiotech.com [scenicbiotech.com]

- 9. QPCTL | Insilico Medicine [insilico.com]

- 10. vivoryon.com [vivoryon.com]

- 11. vivoryon.com [vivoryon.com]

- 12. vivoryon.com [vivoryon.com]

- 13. Vivoryon Therapeutics Reveals New Data on this compound's Impact on Diabetic Kidney Function and Development Plan [synapse.patsnap.com]

- 14. vivoryon.com [vivoryon.com]

- 15. Vivoryon Therapeutics N.V. Reveals Phase 2 Data Supporting this compound’s Potential for Kidney Function Improvement [synapse.patsnap.com]

- 16. Vivoryon Therapeutics N.V. Announces New Data Showing Unique Treatment Effects of this compound on Kidney Function in Patients with Diabetes and Outlines Proposed Clinical Development Plan in Diabetic Kidney Disease [globenewswire.com]

- 17. A glutaminyl cyclase-catalyzed α-synuclein modification identified in human synucleinopathies [ouci.dntb.gov.ua]

- 18. researchgate.net [researchgate.net]

- 19. siRNA screen identifies QPCT as a druggable target for Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]

The Emergence of Varoglutamstat in Diabetic Kidney Disease: A Technical Overview of Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varoglutamstat (formerly PQ912) is an investigational small molecule that has garnered significant attention for its potential therapeutic effects in diabetic kidney disease (DKD). Initially developed for Alzheimer's disease, serendipitous findings from Phase 2 clinical trials have illuminated a promising role for this agent in nephrology. This compound is a first-in-class, potent, and selective dual inhibitor of glutaminyl cyclase (QC), also known as QPCT, and its isoenzyme, QPCTL.[1] This technical guide provides an in-depth analysis of the early research on this compound, focusing on its mechanism of action, preclinical evidence in relevant DKD models, and the pivotal clinical data that have paved the way for its development in diabetic kidney disease.

Mechanism of Action: Targeting the Inflammatory and Fibrotic Core of Diabetic Kidney Disease

This compound exerts its therapeutic effect by inhibiting QPCT and QPCTL, enzymes responsible for the pyroglutamation of proteins. This post-translational modification can significantly alter the function and stability of key signaling molecules, including the chemokine CCL2 (monocyte chemoattractant protein-1).

In the context of diabetic kidney disease, hyperglycemia and other metabolic stressors trigger the upregulation of CCL2. QPCT and QPCTL catalyze the conversion of CCL2 to its pyroglutamated form, pGlu-CCL2. This modified chemokine is more stable and potent, leading to the recruitment of monocytes and macrophages to the kidney. This influx of inflammatory cells is a critical step in the pathogenesis of DKD, promoting chronic inflammation, podocyte injury, and the deposition of extracellular matrix, which ultimately leads to fibrosis and a decline in renal function.

By inhibiting QPCT and QPCTL, this compound reduces the formation of pGlu-CCL2, thereby dampening the inflammatory cascade at a crucial juncture. This targeted anti-inflammatory and anti-fibrotic action forms the scientific rationale for its investigation in diabetic kidney disease.[2][3][4]

Preclinical Evidence in a Diabetic Kidney Disease Model

The therapeutic potential of this compound in diabetic kidney disease is supported by preclinical studies in a relevant animal model.

Experimental Protocol: Renin-AAV Accelerated Diabetic Kidney Disease Mouse Model

A study utilizing a renin-AAV-accelerated diabetic kidney disease model in uninephrectomized (UNx) db/db mice provided key preclinical evidence. This model is designed to mimic the progressive nature of human DKD, characterized by hypertension, albuminuria, and glomerulosclerosis.[5][6]

The experimental workflow for this model is as follows:

Quantitative Preclinical Findings

In this rigorous preclinical model, treatment with this compound resulted in statistically significant improvements in key markers of diabetic kidney disease.

| Parameter | Outcome | Significance |

| Inflammation (CD11c) | Reduction | Statistically Significant |

| Fibrosis (Glomerulosclerosis) | Reduction | Statistically Significant |

| Kidney Function (Plasma Creatinine) | Reduction | Statistically Significant |

| Data from Vivoryon Therapeutics presentation.[7] |

These findings provide direct evidence that the inhibition of QPCT/L by this compound translates into meaningful renoprotective effects in a model of diabetic kidney disease.

Clinical Evidence from Phase 2 Studies

The clinical potential of this compound in diabetic kidney disease was unexpectedly revealed through the analysis of data from two Phase 2b studies, VIVIAD and VIVA-MIND, which were initially designed to evaluate the drug in patients with early Alzheimer's disease.[8][9]

Experimental Protocols: VIVIAD and VIVA-MIND Trials

Both VIVIAD (NCT04498650) and VIVA-MIND (NCT03919162) were multicenter, randomized, double-blind, placebo-controlled studies.[10][11][12]

VIVIAD (European Study):

-

Phase: 2b

-

Participants: 259 patients with mild cognitive impairment or mild dementia due to Alzheimer's disease.

-

Intervention: this compound (up to 600 mg twice daily) or placebo.

-

Primary Outcome: Change in a cognitive test battery.

-

Kidney Function Assessment: Included as a safety and exploratory endpoint.

VIVA-MIND (U.S. Study):

-

Phase: Seamless Phase 2a/b

-

Participants: Planned for 414 patients with early Alzheimer's disease (study was terminated early).

-

Intervention: this compound (up to 600 mg twice daily) or placebo.

-

Primary Outcome: Change in the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).

-

Kidney Function Assessment: Included as a safety and exploratory endpoint.

Quantitative Clinical Findings

A post-hoc analysis of a subgroup of patients with diabetes in the VIVIAD and VIVA-MIND studies revealed a significant and clinically meaningful improvement in estimated glomerular filtration rate (eGFR), a key indicator of kidney function.[13]

| Study | Population | Treatment Effect on eGFR (mL/min/1.73m²) | p-value |

| VIVIAD | Overall Population | +3.4 | <0.001 |

| VIVIAD | Diabetes Subgroup | >+8.0 | 0.02 |

| VIVA-MIND | Overall Population | >+4.0 | <0.001 |

| Data from Vivoryon Therapeutics press releases and presentations.[9][13] |

Furthermore, treatment with this compound led to a significant reduction in the plasma concentration of the pro-inflammatory and pro-fibrotic molecule pE-CCL2.

| Biomarker | Outcome | p-value |

| pE-CCL2 | Reduction in plasma concentration | 0.004 |

| Data from Vivoryon Therapeutics press release. |

These clinical findings, although from post-hoc analyses, provide strong evidence for the potential of this compound to preserve and even improve kidney function in individuals with diabetes.

Conclusion and Future Directions

The early research on this compound has unveiled a novel and promising therapeutic approach for diabetic kidney disease. Its unique mechanism of action, targeting the formation of the pro-inflammatory and pro-fibrotic mediator pGlu-CCL2, addresses a core pathological process in DKD. Preclinical data in a relevant animal model corroborate the clinical findings from the VIVIAD and VIVA-MIND studies, which demonstrated a significant improvement in eGFR in patients with diabetes.

These compelling early findings have prompted a strategic shift in the development of this compound, with a focus on its potential in diabetic kidney disease. A dedicated Phase 2 clinical trial in patients with DKD is being planned to prospectively evaluate the efficacy and safety of this compound in this patient population. The successful translation of these early findings into a dedicated clinical program could offer a much-needed new therapeutic option for the millions of individuals affected by diabetic kidney disease.

References

- 1. vivoryon.com [vivoryon.com]

- 2. mdpi.com [mdpi.com]

- 3. Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Integrative transcriptomic profiling of a mouse model of hypertension-accelerated diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gubra.dk [gubra.dk]

- 7. vivoryon.com [vivoryon.com]

- 8. New strategy for Vivoryon as second failed Alzheimer’s trial shows kidney promise - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Vivoryon Therapeutics N.V. Reveals Phase 2 Data Supporting this compound’s Potential for Kidney Function Improvement [synapse.patsnap.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. vivoryon.com [vivoryon.com]

- 12. Rationale and study design of a randomized, placebo-controlled, double-blind phase 2b trial to evaluate efficacy, safety, and tolerability of an oral glutaminyl cyclase inhibitor this compound (PQ912) in study participants with MCI and mild AD—VIVIAD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vivoryon.com [vivoryon.com]

Methodological & Application

Application Notes and Protocols: Varoglutamstat In Vitro Assay in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varoglutamstat (formerly PQ912) is a first-in-class, potent, and selective small molecule inhibitor of the enzyme glutaminyl cyclase (QC) and its isoenzyme (iso-QC).[1][2] QC plays a critical role in the pathogenesis of Alzheimer's disease (AD) by catalyzing the post-translational modification of N-terminally truncated amyloid-beta (Aβ) peptides into highly neurotoxic pyroglutamate-Aβ (pGlu-Aβ) species.[1][3][4] These pGlu-Aβ peptides exhibit increased aggregation propensity, stability, and neurotoxicity compared to full-length Aβ.[4] this compound's mechanism of action involves the inhibition of QC, thereby reducing the formation of pGlu-Aβ and the neuroinflammatory chemokine CCL2, which also undergoes QC-mediated pyroglutamation.[1][2]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in inhibiting QC activity using Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are a widely used and well-characterized cell line for studying the processing of the amyloid precursor protein (APP) and the production of Aβ peptides.